molecular formula C13H18O2 B14733608 4-(3-Methylpentan-3-yl)benzoic acid CAS No. 6629-99-8

4-(3-Methylpentan-3-yl)benzoic acid

Cat. No.: B14733608
CAS No.: 6629-99-8
M. Wt: 206.28 g/mol
InChI Key: DMUPDNJSENXBTD-UHFFFAOYSA-N
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Description

4-(3-Methylpentan-3-yl)benzoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-methylpentan-3-yl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpentan-3-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 3-methylpentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpentan-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylpentan-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylpentan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylpentan-3-yl)benzoic acid is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties.

Properties

CAS No.

6629-99-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(3-methylpentan-3-yl)benzoic acid

InChI

InChI=1S/C13H18O2/c1-4-13(3,5-2)11-8-6-10(7-9-11)12(14)15/h6-9H,4-5H2,1-3H3,(H,14,15)

InChI Key

DMUPDNJSENXBTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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